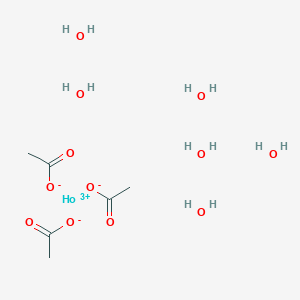

Holmium(III) acetate hexahydrate

説明

Holmium(III) acetate hexahydrate is a compound with the linear formula (CH3CO2)3Ho · xH2O . It has a molecular weight of 342.06 (anhydrous basis) . It is used as a laboratory reagent, in the manufacture of optical glasses, structural ceramics, catalysts, electrical components, and photo-optical material .

Synthesis Analysis

Holmium(III) acetate can be obtained by dissolving holmium carbonate in acetic acid . Another method involves dissolving holmium oxide in acetic acid at a pH of 4, which forms the tetrahydrate of holmium acetate .

Molecular Structure Analysis

The molecular formula of Holmium(III) acetate hexahydrate is C6H9HoO6 . The exact structure can be represented by the SMILES string O.CC(=O)OHo=O)OC©=O .

Physical And Chemical Properties Analysis

Holmium(III) acetate hexahydrate appears as a powder, crystals, or chunks . It is soluble in water . The degree of hydration is approximately 4 .

科学的研究の応用

Ceramics and Glass Manufacturing

Holmium acetate finds use in the production of ceramics and glass. Its unique properties, such as high refractive index and strong absorption of infrared light, make it valuable for optical applications. When incorporated into glass or ceramic materials, it enhances their optical properties, making them suitable for lenses, prisms, and other optical components .

Phosphors and Luminescent Materials

Holmium(III) acetate serves as a dopant in phosphors and luminescent materials. These materials emit visible light when excited by ultraviolet or other high-energy radiation. Holmium-doped phosphors are used in fluorescent lamps, cathode ray tubes (CRTs), and other display technologies. The distinct green emission from holmium ions contributes to the color balance in these devices .

Metal Halide Lamps

Holmium acetate plays a role in metal halide lamps, which are energy-efficient light sources used in various applications. These lamps contain metal halides (including holmium compounds) that emit intense light when an electric current passes through them. Holmium’s spectral lines contribute to the overall light output and color rendering properties of these lamps .

Garnet Lasers

Holmium-doped yttrium aluminum garnet (YAG) crystals are used in solid-state lasers. These lasers emit light in the infrared region (around 2.1 micrometers), making them suitable for medical procedures (such as lithotripsy for kidney stones) and industrial applications. Holmium’s energy levels allow efficient laser operation at this wavelength .

Nuclear Reactor Control

Holmium acetate is employed in nuclear reactors as a control material. It has a high thermal neutron capture cross-section, meaning it readily absorbs neutrons. By adjusting the concentration of holmium in reactor fuel rods, operators can regulate the nuclear chain reaction and prevent runaway reactions. This property ensures the safety and stability of nuclear power plants .

Proteomics Research

Holmium(III) acetate hydrate is used in proteomics research. Researchers use it as a marker or label for proteins during mass spectrometry experiments. Its unique isotopic properties allow precise identification and quantification of proteins in complex biological samples. This aids in understanding cellular processes, disease mechanisms, and drug interactions .

Structural Ceramics and Catalysts

Holmium acetate contributes to the development of advanced structural ceramics and catalysts. Its presence can modify material properties, enhance mechanical strength, and improve chemical stability. In catalysts, holmium ions participate in redox reactions and promote specific chemical transformations .

Photo-Optical Materials

Holmium(III) acetate hydrate is utilized in photo-optical materials. These include optical filters, lenses, and other components used in imaging systems, spectroscopy, and laser applications. Holmium’s absorption and emission properties make it valuable for tailoring the optical behavior of these materials .

作用機序

Target of Action

Holmium compounds are generally used in the manufacture of ceramics, glass, phosphors, metal halide lamps, and as a dopant in garnet lasers .

Mode of Action

It is known that holmium compounds can interact with various materials to alter their properties .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Holmium(III) acetate hexahydrate. For instance, it is known that holmium acetate hemihepthydate decomposes at 105 °C, forming into a hemihydrate, further decomposing at 135 °C into an anhydride .

Safety and Hazards

Holmium(III) acetate hexahydrate can cause skin irritation and serious eye irritation. It may also cause respiratory irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .

特性

IUPAC Name |

holmium(3+);triacetate;hexahydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C2H4O2.Ho.6H2O/c3*1-2(3)4;;;;;;;/h3*1H3,(H,3,4);;6*1H2/q;;;+3;;;;;;/p-3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAVKAVUJPLVLRC-UHFFFAOYSA-K | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].O.O.O.O.O.O.[Ho+3] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H21HoO12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20743083 | |

| Record name | Holmium acetate--water (1/3/6) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20743083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

450.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Holmium(III) acetate hexahydrate | |

CAS RN |

312619-49-1 | |

| Record name | Holmium acetate--water (1/3/6) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20743083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

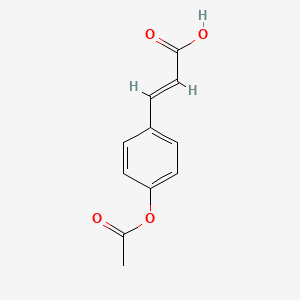

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

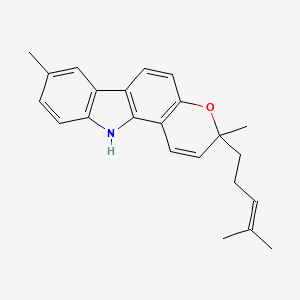

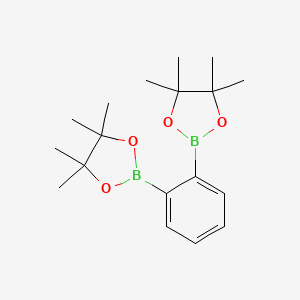

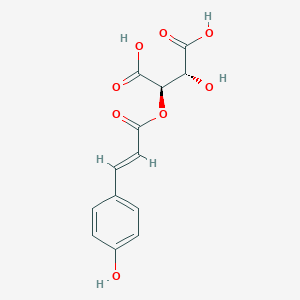

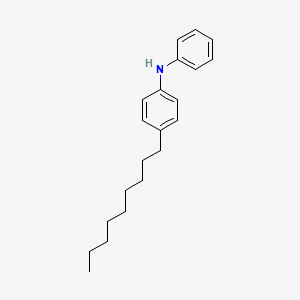

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3S,4S)-4-Amino-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-hydroxyheptanethioic S-acid](/img/structure/B3028680.png)